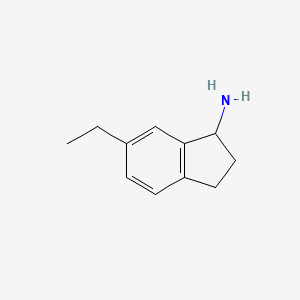
5-Amino-2-chloropyrimidine-4(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-chloropyrimidine-4(3H)-thione is a heterocyclic compound with the molecular formula C4H4ClN3S It is a derivative of pyrimidine, characterized by the presence of an amino group at the 5-position, a chlorine atom at the 2-position, and a thione group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloropyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-4,6-diaminopyrimidine with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloropyrimidine-4(3H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The thione group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Condensation Reactions: Acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids like zinc chloride (ZnCl2) are used.
Major Products Formed
Substitution Reactions: Products include 2-amino-5-amino-4(3H)-thione derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols.
Condensation Reactions: Products include Schiff bases.
Scientific Research Applications
5-Amino-2-chloropyrimidine-4(3H)-thione has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloropyrimidine-4(3H)-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and thione groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and modulating receptor functions. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloropyrimidine: Lacks the thione group, making it less versatile in certain reactions.
5-Amino-2-chloropyrimidine: Lacks the thione group, limiting its redox activity.
2-Chloro-4(3H)-thione: Lacks the amino group, reducing its ability to form hydrogen bonds and participate in condensation reactions.
Uniqueness
5-Amino-2-chloropyrimidine-4(3H)-thione is unique due to the presence of both an amino group and a thione group, which confer a wide range of reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C4H4ClN3S |
|---|---|
Molecular Weight |
161.61 g/mol |
IUPAC Name |
5-amino-2-chloro-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C4H4ClN3S/c5-4-7-1-2(6)3(9)8-4/h1H,6H2,(H,7,8,9) |
InChI Key |
DCCXAOMYUJGYHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=S)NC(=N1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)


![7-Methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11917542.png)


![(5-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine](/img/structure/B11917548.png)




![3-(Aziridin-1-yl)benzo[d]isoxazole](/img/structure/B11917586.png)
